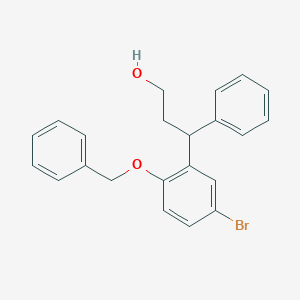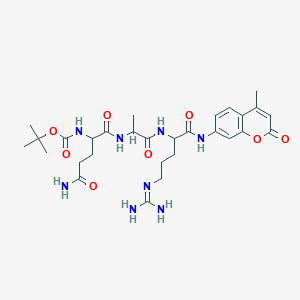
Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin
Overview
Description
Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin is a fluorogenic and cell-permeable substrate primarily used to measure the enzymatic activity of trypsin, a serine protease found in the digestive system . This compound is notable for its ability to hydrolyze proteins, making it a valuable tool in various biochemical assays .
Mechanism of Action
Target of Action
Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin, also known as Boc-Gln-Ala-Arg-Mca, primarily targets trypsin , a serine protease found in the digestive system . Trypsin plays a crucial role in the hydrolysis of proteins, breaking them down into smaller peptides for absorption .
Mode of Action
Boc-Gln-Ala-Arg-Mca acts as a fluorogenic substrate for trypsin . When trypsin cleaves this compound, it releases a fluorescent product, 7-amino-4-methylcoumarin . This fluorescence can be measured, providing a quantitative readout of trypsin activity .
Biochemical Pathways
The primary biochemical pathway affected by Boc-Gln-Ala-Arg-Mca is the protein digestion pathway . By acting as a substrate for trypsin, it participates in the breakdown of proteins into smaller peptides. The fluorescence produced upon cleavage provides a measure of the enzymatic activity of trypsin, offering insights into protein digestion .
Result of Action
The cleavage of Boc-Gln-Ala-Arg-Mca by trypsin results in the release of a fluorescent product, 7-amino-4-methylcoumarin . This fluorescence can be detected and measured, providing a quantitative readout of trypsin activity . Therefore, the primary result of Boc-Gln-Ala-Arg-Mca’s action is the generation of a measurable signal that reflects trypsin activity.
Action Environment
The action of Boc-Gln-Ala-Arg-Mca is influenced by the environment in which it is used. For instance, its storage temperature is recommended to be -20°C , suggesting that it may be sensitive to temperature. Additionally, its solubility in different solvents can affect its availability for interaction with trypsin
Biochemical Analysis
Biochemical Properties
Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin plays a crucial role in biochemical reactions, particularly as a substrate for the enzyme trypsin . Trypsin is a serine protease that hydrolyzes proteins in the digestive system . The interaction between this compound and trypsin is of a binding nature, where the compound serves as a substrate for the enzyme .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role as a trypsin substrate . As trypsin is involved in protein hydrolysis, the presence of this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with trypsin . As a substrate, it binds to the enzyme, facilitating the hydrolysis of proteins. This interaction can lead to changes in gene expression and influence various cellular processes .
Temporal Effects in Laboratory Settings
Given its role as a trypsin substrate, it is reasonable to assume that its effects may be influenced by factors such as the stability of the compound, degradation over time, and long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the metabolic pathway of protein hydrolysis, facilitated by the enzyme trypsin . It may interact with other enzymes or cofactors within this pathway, potentially influencing metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin involves the stepwise assembly of the peptide chain followed by the attachment of the 7-amino-4-methylcoumarin group. The process typically starts with the protection of the amino groups using tert-butoxycarbonyl (Boc) groups. The peptide chain is then elongated through successive coupling reactions using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). Finally, the 7-amino-4-methylcoumarin group is attached to the C-terminal end of the peptide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The final product is typically obtained as a hydrochloride salt to enhance its stability and solubility .
Chemical Reactions Analysis
Types of Reactions
Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin primarily undergoes hydrolysis reactions catalyzed by serine proteases such as trypsin. The hydrolysis of the peptide bond releases the 7-amino-4-methylcoumarin moiety, which can be detected fluorometrically .
Common Reagents and Conditions
Hydrolysis: Catalyzed by serine proteases like trypsin, typically under physiological conditions (pH 7.4, 37°C).
Coupling Reactions: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used for peptide bond formation.
Major Products
The major product of the hydrolysis reaction is 7-amino-4-methylcoumarin, which exhibits strong fluorescence and can be easily quantified .
Scientific Research Applications
Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin is widely used in scientific research due to its fluorogenic properties. Some of its applications include:
Comparison with Similar Compounds
Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin is unique due to its specific peptide sequence and the presence of the 7-amino-4-methylcoumarin group. Similar compounds include:
Boc-Val-Pro-Arg-7-Amino-4-Methylcoumarin: Another fluorogenic substrate with a different peptide sequence.
Z-Phe-Arg-7-Amino-4-Methylcoumarin: A substrate with a different protecting group and peptide sequence.
Ala-Ala-Phe-7-Amino-4-Methylcoumarin: A simpler substrate with a shorter peptide chain.
These compounds share the common feature of being fluorogenic substrates for proteases but differ in their peptide sequences and specific applications.
Properties
IUPAC Name |
tert-butyl N-[5-amino-1-[[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N8O8/c1-15-13-23(39)44-21-14-17(8-9-18(15)21)35-26(42)19(7-6-12-33-27(31)32)36-24(40)16(2)34-25(41)20(10-11-22(30)38)37-28(43)45-29(3,4)5/h8-9,13-14,16,19-20H,6-7,10-12H2,1-5H3,(H2,30,38)(H,34,41)(H,35,42)(H,36,40)(H,37,43)(H4,31,32,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSLBVXESNRILG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N8O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405089 | |
| Record name | Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113866-20-9 | |
| Record name | Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


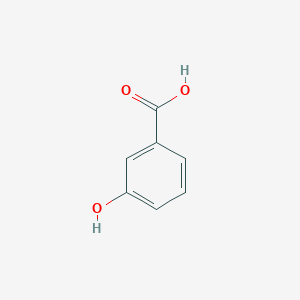
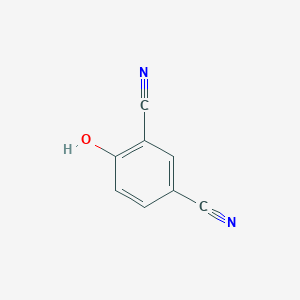
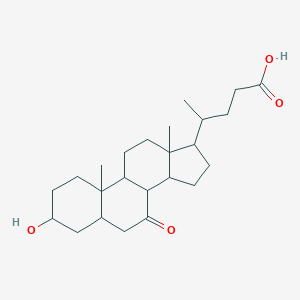

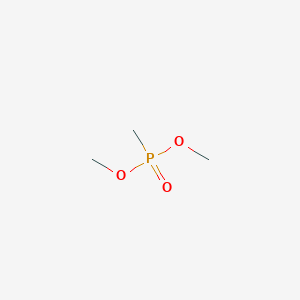
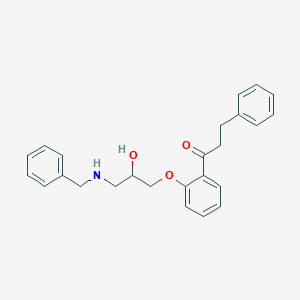
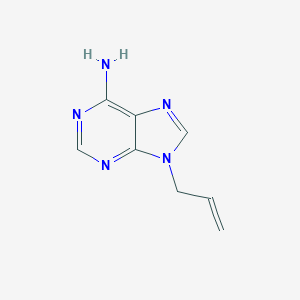
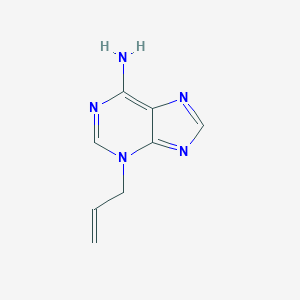
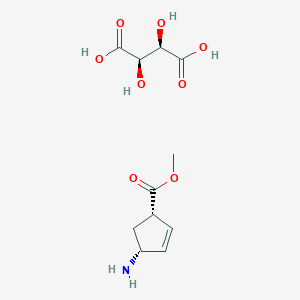
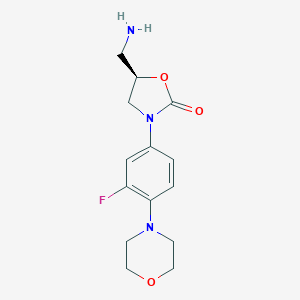
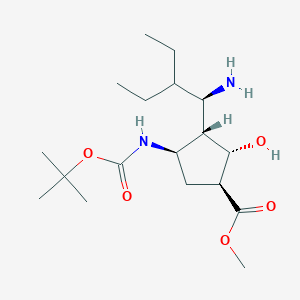
![Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-](/img/structure/B41474.png)
